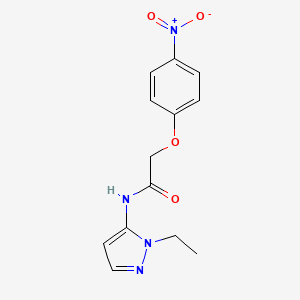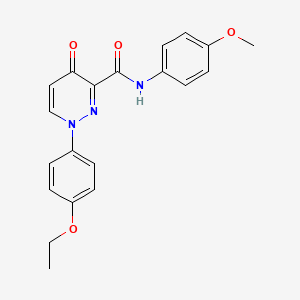
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-nitrophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-nitrophenoxy)acetamide: is an organic compound that belongs to the class of acetamides It features a pyrazole ring substituted with an ethyl group at the nitrogen atom and a nitrophenoxy group attached to the acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate 1,3-dicarbonyl compound under acidic or basic conditions.
Ethylation: The pyrazole ring is then ethylated using ethyl halides in the presence of a base such as potassium carbonate.
Acetamide Formation: The ethylated pyrazole is reacted with chloroacetic acid to form the acetamide moiety.
Nitration: The final step involves the nitration of the phenoxy group using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group or the pyrazole ring.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-aminophenoxy)acetamide.
Substitution: Various substituted phenoxyacetamides depending on the nucleophile used.
Scientific Research Applications
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-nitrophenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group may play a crucial role in binding to the active site of enzymes, while the pyrazole ring can interact with other regions of the target molecule. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-pyrazol-5-yl)-2-(4-nitrophenoxy)acetamide
- N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-chlorophenoxy)acetamide
- N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-methoxyphenoxy)acetamide
Uniqueness
N-(1-ethyl-1H-pyrazol-5-yl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both the ethyl group on the pyrazole ring and the nitrophenoxy group. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H14N4O4 |
|---|---|
Molecular Weight |
290.27 g/mol |
IUPAC Name |
N-(2-ethylpyrazol-3-yl)-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C13H14N4O4/c1-2-16-12(7-8-14-16)15-13(18)9-21-11-5-3-10(4-6-11)17(19)20/h3-8H,2,9H2,1H3,(H,15,18) |
InChI Key |
WODVXQQQTJGMKH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]-N-(2-methylpropyl)acetamide](/img/structure/B11377983.png)
![1-(3-chlorophenyl)-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11377990.png)

![N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11378005.png)
![2-(4-chloro-3-methylphenoxy)-N-{4-[4-(2-methylpropoxy)phenyl]-1,2,5-oxadiazol-3-yl}acetamide](/img/structure/B11378011.png)
![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-methylbenzamide](/img/structure/B11378021.png)
![N-(3-chlorobenzyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11378030.png)
![2-(Furan-2-ylmethyl)-6,8-dimethyl-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11378033.png)
![methyl {3-[2-(4-chlorophenyl)ethyl]-6,10-dimethyl-8-oxo-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-7-yl}acetate](/img/structure/B11378036.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B11378037.png)
![2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11378040.png)
![2-Methylpropyl 2-({[1-(4-ethylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11378044.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11378056.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(3-methoxypropyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11378060.png)
